7-Methoxy-N-methylquinoline-8-sulfonamide
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Overview
Description
7-Methoxy-N-methylquinoline-8-sulfonamide is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.29 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a quinoline ring. Sulfonamides are known for their wide range of applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-N-methylquinoline-8-sulfonamide typically involves the introduction of a sulfonamide group to a quinoline derivative. One common method is the reaction of 7-methoxyquinoline with methylamine and a sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride reacts with the amine group to form the sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-N-methylquinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Methoxy-N-methylquinoline-8-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 7-Methoxy-N-methylquinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to interfere with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide derivative with antimicrobial properties.
Quinoline: The parent compound of 7-Methoxy-N-methylquinoline-8-sulfonamide, known for its wide range of biological activities.
Sulfonimidates: Sulfur-containing compounds with similar chemical properties
Uniqueness
This compound is unique due to the presence of both a methoxy group and a sulfonamide group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12N2O3S |
---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
7-methoxy-N-methylquinoline-8-sulfonamide |
InChI |
InChI=1S/C11H12N2O3S/c1-12-17(14,15)11-9(16-2)6-5-8-4-3-7-13-10(8)11/h3-7,12H,1-2H3 |
InChI Key |
RARKLXUCMDWFMC-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC2=C1N=CC=C2)OC |
Origin of Product |
United States |
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